Methyl [4-(5-chloro-2H-indazol-2-yl)phenyl]acetate
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Overview
Description
Methyl [4-(5-chloro-2H-indazol-2-yl)phenyl]acetate is a chemical compound that belongs to the class of indazole derivatives. Indazole-containing compounds are known for their wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties . The presence of the indazole ring in the structure of this compound makes it a compound of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [4-(5-chloro-2H-indazol-2-yl)phenyl]acetate typically involves the formation of the indazole ring followed by esterification. One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . The reaction conditions often include the use of transition metal catalysts such as copper or silver, and the reactions are carried out under an oxygen atmosphere to facilitate the formation of the N-N bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl [4-(5-chloro-2H-indazol-2-yl)phenyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl [4-(5-chloro-2H-indazol-2-yl)phenyl]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl [4-(5-chloro-2H-indazol-2-yl)phenyl]acetate involves its interaction with specific molecular targets and pathways. The indazole ring in the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole: Another heterocyclic compound with similar properties and applications in medicinal chemistry.
Benzimidazole: Known for its antimicrobial and anticancer activities.
Uniqueness
This compound is unique due to the presence of the chloro-substituted indazole ring, which may confer specific biological activities and chemical reactivity that are distinct from other similar compounds.
Properties
CAS No. |
110127-25-8 |
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Molecular Formula |
C16H13ClN2O2 |
Molecular Weight |
300.74 g/mol |
IUPAC Name |
methyl 2-[4-(5-chloroindazol-2-yl)phenyl]acetate |
InChI |
InChI=1S/C16H13ClN2O2/c1-21-16(20)8-11-2-5-14(6-3-11)19-10-12-9-13(17)4-7-15(12)18-19/h2-7,9-10H,8H2,1H3 |
InChI Key |
APDKABLJFFGQLX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)N2C=C3C=C(C=CC3=N2)Cl |
Origin of Product |
United States |
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